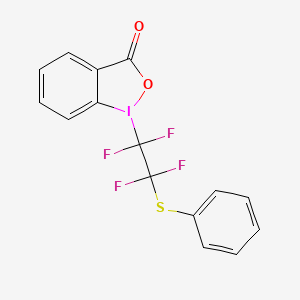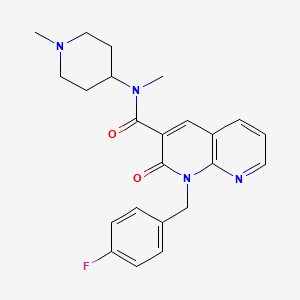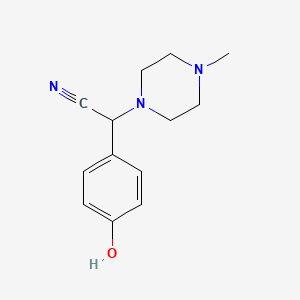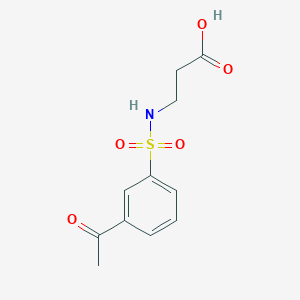
1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Aplicaciones Científicas De Investigación
Chemical Configuration Analysis
A study by Benati et al. (1995) provided insights into the stereochemical properties of phenylsulfanyl compounds, including methods for configurational assignment of vinyl sulfides. This research could be relevant for understanding the structural aspects of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one, particularly in the context of its stereochemistry and the effects of phenylsulfanyl groups on its chemical behavior Benati, Capella, Montevecchi, & Spagnolo, 1995.
Molecular Organization and Magnetic Behavior
Research by Jasiński et al. (2016) on discotic mesogens, which include phenyl derivatives, explored the substituent-dependent magnetic behavior and molecular organization. This study provides insights into how variations in molecular structure, possibly similar to those in this compound, can influence physical properties such as magnetic interactions and thermal behavior Jasiński, Szczytko, Pociecha, Monobe, & Kaszyński, 2016.
Catalytic Applications
A study by Prakash et al. (2014) focused on the catalytic transfer hydrogenation of carbonyl compounds in water, utilizing complexes that may share functional similarities with this compound. This research highlights the potential application of phenylsulfanyl-containing compounds in catalysis, particularly in environmentally benign reactions involving water as a solvent Prakash, Joshi, Sharma, Gupta, & Singh, 2014.
Antimicrobial Activity
Carcanague et al. (2002) explored novel structures derived from benzimidazole sulfanyl compounds for their activity against Helicobacter pylori. This research suggests that compounds structurally related to this compound could possess significant antimicrobial properties, particularly against specific pathogens Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002.
Environmental Applications
Matlock, Howerton, and Atwood (2002) investigated the chemical precipitation of heavy metals from acid mine drainage using compounds that can bind heavy metals, similar to the potential chelating ability of this compound. This study underscores the environmental applications of phenylsulfanyl derivatives in the remediation of contaminated water Matlock, Howerton, & Atwood, 2002.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4IO2S/c16-14(17,15(18,19)23-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYXPXLFDREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2851791.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2851795.png)
![(Z)-ethyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851796.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)

![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)

![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
